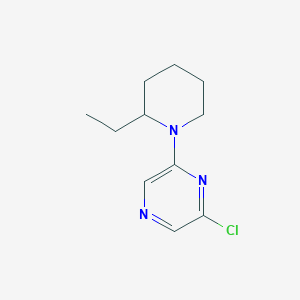

2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Chloro-6-(2-ethyl-1-piperidinyl)pyrazine and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular formula of 2-Chloro-6-(2-ethyl-1-piperidinyl)pyrazine is C11H16ClN3 . Its molecular weight is 225.72 . The InChI code for this compound is 1S/C11H16ClN3O.ClH/c12-10-7-13-8-11 (15-10)16-6-4-9-3-1-2-5-14-9;/h7-9,14H,1-6H2;1H .Applications De Recherche Scientifique

Central Serotoninmimetic Activity

A significant study by Lumma et al. (1978) synthesized and evaluated a series of 2-(1-piperazinyl)pyrazines for central serotonin-like activity. They found that 6-chloro-2(1-piperazinyl)pyrazine (3a) displayed potent central serotoninmimetic activity with weak peripheral serotoninmimetic action. The structural similarities between 3a and serotonin are also discussed in this research (Lumma et al., 1978).

Method for Quantitation in Biological Fluids

Zacchei et al. (1979) developed a gas chromatographic method for determining 6-chloro-2-(1-piperazinyl)pyrazine (MK-212) in biological fluids. This method proved to be highly specific and sensitive, demonstrating the compound's relevance in biological and pharmacological research (Zacchei et al., 1979).

Antimitotic Agents

Temple et al. (1991) explored the synthesis of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, noting that changes in the pyrazine ring significantly affected cytotoxicity and mitosis inhibition in leukemia cells. This indicates the potential use of modified pyrazines in cancer research (Temple et al., 1991).

DNA Binding and Antimicrobial Properties

A 2022 study by Mech-Warda et al. investigated the physicochemical and antimicrobial properties of chlorohydrazinopyrazine derivatives. They found that 2-chloro-3-hydrazinopyrazine displayed high affinity to DNA and showed potential for clinical use due to its non-toxicity to human cells (Mech-Warda et al., 2022).

Synthesis and Antiviral Evaluation

Walker et al. (1998) synthesized pyrazinoic acid C-nucleosides and evaluated them for antiviral activity. Their study contributes to understanding the role of pyrazine derivatives in antiviral research (Walker et al., 1998).

Effect on Body Temperature in Schizophrenia

Lee et al. (1992) studied the effects of 6-chloro-2-(1-piperaziny)pyrazine on body temperature and behavior in schizophrenic patients, contributing to our understanding of serotonin agonists in the context of mental health disorders (Lee et al., 1992).

Tuberculostatic Activity of Pyrazine Derivatives

Research by Foks et al. (2005) investigated pyrazine derivatives for tuberculostatic activity, highlighting the compound's potential in treating tuberculosis (Foks et al., 2005).

Synthesis and Genotoxicity Investigation

Kalgutkar et al. (2007) investigated the genotoxicity of a novel 5-HT2C receptor agonist, revealing important insights into the metabolic activation and safety of pyrazine derivatives (Kalgutkar et al., 2007).

Cortisol and Prolactin Secretion in Humans

Lowy and Meltzer (1988) explored the effects of MK-212 on serum cortisol and prolactin secretion in humans. This study adds to the understanding of serotonin receptor mechanisms in humans (Lowy & Meltzer, 1988).

Propriétés

IUPAC Name |

2-chloro-6-(2-ethylpiperidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-8-13-7-10(12)14-11/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPNJRZTZGASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

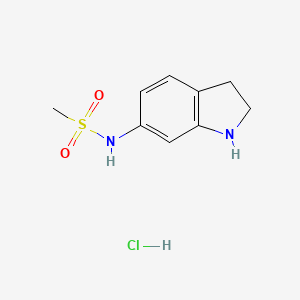

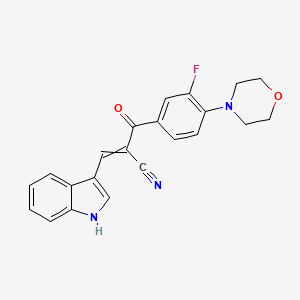

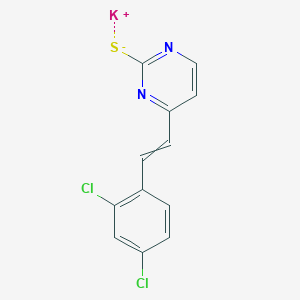

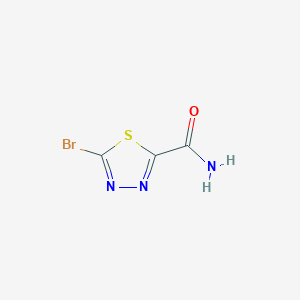

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)